molecular formula C18H24N6O2 B2492142 5-((3,4-dimethylphenyl)amino)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291836-97-9

5-((3,4-dimethylphenyl)amino)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2492142
CAS RN: 1291836-97-9
M. Wt: 356.43
InChI Key: SAJXSEYZJRDALL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1H-1,2,3-triazole-4-carboxamides often involves condensation reactions. For example, 4-amino-1,2,3-triazole-5-carboxamides have been condensed with acetates of acetamidine and benzamidine to yield 2-substituted 8-azapurin-6-ones (Albert & Trotter, 1979). Ruthenium-catalyzed synthesis has also been employed for creating triazole-based scaffolds, indicating a versatile approach to accessing triazole functionalities (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by X-ray diffraction, providing insights into the geometrical arrangement of atoms in the molecule (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives includes participation in Dimroth rearrangement and interactions with various reagents to yield a wide range of products. For instance, the Dimroth rearrangement has been observed in the transformation of 4-amino-3-benzyl-1,2,3-triazole derivatives, showcasing the dynamic behavior of triazole rings under certain conditions (Albert, 1970).

Physical Properties Analysis

The physical properties of 1,2,3-triazole derivatives, such as melting points, solubility, and spectral properties, are crucial for understanding their behavior in various environments. Studies like those conducted on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid have explored these aspects through computational and experimental methods, revealing how substitutions on the triazole ring influence physical characteristics (Palafox et al., 2023).

properties

IUPAC Name

5-(3,4-dimethylanilino)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-12-6-7-14(11-13(12)2)20-17-16(21-23-22-17)18(26)19-8-4-10-24-9-3-5-15(24)25/h6-7,11H,3-5,8-10H2,1-2H3,(H,19,26)(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJXSEYZJRDALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCCCN3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-dimethylphenyl)amino)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxamide

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